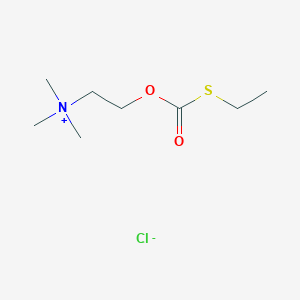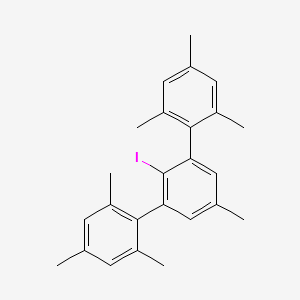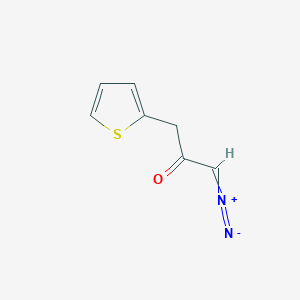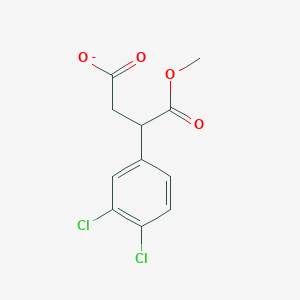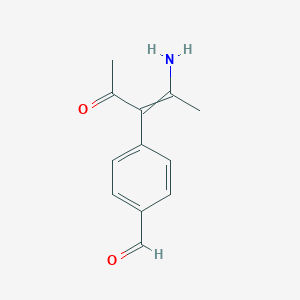
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is an organic compound with a complex structure that includes both an amino group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde typically involves the condensation of acetylacetone with 4-aminobenzaldehyde in the presence of a catalyst such as formic acid. The reaction is carried out in methanol, and the product is obtained through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 4-(2-Amino-4-oxopent-2-en-3-yl)benzoic acid.
Reduction: 4-(2-Amino-4-oxopent-2-en-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as PI3 kinase, which plays a crucial role in signal transduction pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxopent-2-en-2-ylamino)benzenesulfonamide
- 4-(4-Oxopent-2-en-2-ylamino)benzonitrile
- 4-(4-Oxopent-2-en-2-ylamino)-1,2,4-triazol-1-ium-5-thiol-ate
Uniqueness
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
630392-26-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(2-amino-4-oxopent-2-en-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-8(13)12(9(2)15)11-5-3-10(7-14)4-6-11/h3-7H,13H2,1-2H3 |
InChI Key |
LZPJPXMTSBDIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)C=O)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
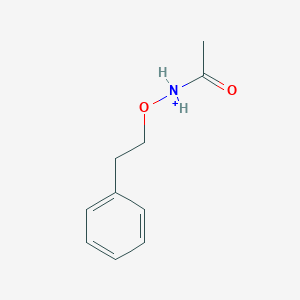
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
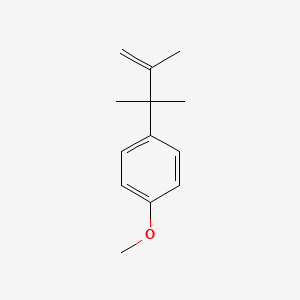

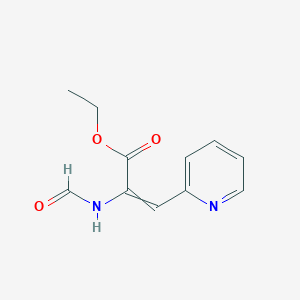

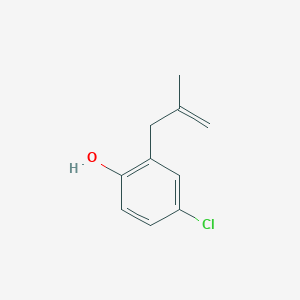
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
